molecular formula C13H16INO2 B592326 tert-Butyl 5-iodoisoindoline-2-carboxylate CAS No. 905274-26-2

tert-Butyl 5-iodoisoindoline-2-carboxylate

Cat. No. B592326
M. Wt: 345.18
InChI Key: WTBUNFUVVOCOAB-UHFFFAOYSA-N
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Description

Tert-Butyl 5-iodoisoindoline-2-carboxylate is a chemical compound with the molecular formula C13H16INO2 . It has a molecular weight of 345.18 .


Molecular Structure Analysis

The linear formula of tert-Butyl 5-iodoisoindoline-2-carboxylate is C13H16INO2 . For a more detailed molecular structure, you may refer to the molecule file (MOL File) provided by the supplier .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 345.18 . It should be stored at 4°C and protected from light .

Scientific Research Applications

Environmental Fate and Toxicology of Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs), which share structural similarities with tert-Butyl 5-iodoisoindoline-2-carboxylate due to the presence of tert-butyl groups, are extensively studied for their environmental occurrence, fate, human exposure, and toxicity. These compounds, found in indoor dust, outdoor air particulates, sea sediment, and river water, demonstrate the need for understanding the environmental impact of chemical compounds. Toxicity studies suggest potential hepatic toxicity and endocrine-disrupting effects, highlighting the importance of designing compounds with lower toxicity and environmental impact (Liu & Mabury, 2020).

Decomposition of Organic Compounds in Environmental Remediation

Research into the decomposition of methyl tert-butyl ether (MTBE), a compound structurally and functionally related to tert-Butyl 5-iodoisoindoline-2-carboxylate, by adding hydrogen in a cold plasma reactor offers insight into environmental remediation techniques. Such studies demonstrate the feasibility of using advanced oxidation processes for the degradation of organic contaminants, potentially applicable to similar compounds (Hsieh et al., 2011).

Biodegradation and Fate in Soil and Groundwater

The biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater review provide valuable insights into the microbial degradation pathways, including aerobic and anaerobic processes. Understanding these mechanisms can inform the environmental risk assessment and bioremediation strategies for similar compounds, potentially including tert-Butyl 5-iodoisoindoline-2-carboxylate (Thornton et al., 2020).

Antioxidant Activity and Synthetic Applications

The study on analytical methods used in determining antioxidant activity reviews various tests and methodologies for assessing antioxidant capacity. Such research is pertinent for evaluating the antioxidant potential of tert-Butyl 5-iodoisoindoline-2-carboxylate derivatives, contributing to pharmaceutical and food industries (Munteanu & Apetrei, 2021).

Synthesis and Industrial Applications

The graphical synthetic routes of vandetanib, a cancer medication, outline various synthetic strategies and highlight the potential of tert-Butyl 5-iodoisoindoline-2-carboxylate in complex organic syntheses. Identifying suitable industrial production routes can facilitate the development of novel pharmaceuticals and other high-value chemicals (Mi, 2015).

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H332, H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

tert-butyl 5-iodo-1,3-dihydroisoindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16INO2/c1-13(2,3)17-12(16)15-7-9-4-5-11(14)6-10(9)8-15/h4-6H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBUNFUVVOCOAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50727836
Record name tert-Butyl 5-iodo-1,3-dihydro-2H-isoindole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50727836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 5-iodoisoindoline-2-carboxylate

CAS RN

905274-26-2
Record name tert-Butyl 5-iodo-1,3-dihydro-2H-isoindole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50727836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of the product of Step A (0.77 g; 2.15 mmol) and (BOC)2O (0.7 g; 3.2 mmol) in anhydrous pyridine (3 ml) was stirred for 1 h at ˜70° C. After removing solvents under reduced pressure, the residue was diluted to 20 ml with Et2O. The insoluble material was filtered off, and filtrate was washed with diluted HCl (5 ml), saturated NaHCO3 (5 ml), brine and dried over anhydrous MgSO4 and filtered. The filtrate was evaporated under reduced pressure and the residue was purified by FCC (SiO2; CH2Cl2:hexane 1:1) to give title compound (0.58 g; 78%) as creamy oil. 1H-NMR (CDCl3) 1.49 (5, 9H); 4.58-4.63 (m, 4H); 6.9-7.04 (m, 1H); 7.5-7.63 (m, 2H).
Name
product
Quantity
0.77 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Yield
78%

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